molecular formula C22H19N5O2 B2770803 6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 900267-66-5

6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B2770803
CAS RN: 900267-66-5
M. Wt: 385.427
InChI Key: VJDDUFADNSOPAU-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyridine derivative with multiple functional groups. It has an amino group, two phenyl groups (one with two hydroxyl substituents and the other with two methyl substituents), a methyl group, and a carbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the positions of these groups on the pyrazolopyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the amino group might undergo reactions typical of amines, such as acylation or alkylation. The carbonitrile group might undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Structural Analysis

Research focused on related compounds demonstrates the potential for synthesis and structural analysis, highlighting the importance of crystalline structure and hydrogen bond interactions. For instance, the synthesis and X-ray crystallography of similar pyrazolo-pyridine derivatives have been explored, providing insights into their crystalline structures and potential applications in medicinal chemistry (Ganapathy et al., 2015).

Anti-inflammatory Activity

Another area of application is in anti-inflammatory activity, where derivatives of pyrazolo[3,4-d]pyrimidines have shown potential. Compounds synthesized for this purpose have been evaluated using in vivo models, such as the carrageenan-induced paw oedema test in rats, indicating their utility in developing new anti-inflammatory agents (El-Dean et al., 2016).

Supramolecular Aggregation

Research on supramolecular aggregation of pyrazolo-pyridine carbonitriles has revealed their ability to form distinct molecular assemblies. These studies contribute to understanding the intermolecular interactions that govern the aggregation behavior of such compounds, which is crucial for the design of new materials with specific properties (Low et al., 2007).

Molecular Docking and Medicinal Applications

Molecular docking studies have been conducted on pyrazolo-pyridine derivatives to assess their binding affinities towards various biological targets. These studies are foundational in drug discovery, helping to identify potential therapeutic agents against a range of diseases. For example, the in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activities shows the versatility of these compounds in medicinal chemistry (Flefel et al., 2018).

Corrosion Inhibition

Additionally, pyrazolo-pyridine derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. This application is significant in the field of materials science, offering a route to protect metals from corrosion through the design of effective organic inhibitors (Yadav et al., 2016).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also be interesting to study its biological activity given the presence of the pyrazolopyridine structure .

properties

IUPAC Name

6-amino-4-(3,4-dihydroxyphenyl)-1-(3,4-dimethylphenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-11-4-6-15(8-12(11)2)27-22-19(13(3)26-27)20(16(10-23)21(24)25-22)14-5-7-17(28)18(29)9-14/h4-9,28-29H,1-3H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDDUFADNSOPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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